molecular formula C6H13BrO2 B12629818 (2R)-6-Bromohexane-1,2-diol CAS No. 918531-63-2

(2R)-6-Bromohexane-1,2-diol

Cat. No.: B12629818
CAS No.: 918531-63-2
M. Wt: 197.07 g/mol
InChI Key: LPVGZZSFMIEXDY-ZCFIWIBFSA-N
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Description

(2R)-6-Bromohexane-1,2-diol (CAS RN: 918531-63-2 ) is a chiral organic compound with the molecular formula C6H13BrO2 and an average mass of 197.072 Da . This brominated diol features a terminal bromine atom and two hydroxyl groups, one of which is located on a stereogenic center with (R)-configuration, making it a valuable chiral building block or intermediate in synthetic organic chemistry . Researchers may employ this compound in the synthesis of more complex chiral molecules, potentially for pharmaceutical development or materials science, leveraging the reactivity of the bromo group for nucleophilic substitutions and the hydroxyl groups for further functionalization or as part of a ligand system. As a high-purity chiral synthon, it is essential for studies requiring precise stereochemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918531-63-2

Molecular Formula

C6H13BrO2

Molecular Weight

197.07 g/mol

IUPAC Name

(2R)-6-bromohexane-1,2-diol

InChI

InChI=1S/C6H13BrO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-5H2/t6-/m1/s1

InChI Key

LPVGZZSFMIEXDY-ZCFIWIBFSA-N

Isomeric SMILES

C(CCBr)C[C@H](CO)O

Canonical SMILES

C(CCBr)CC(CO)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 6 Bromohexane 1,2 Diol

Retrosynthetic Analysis of (2R)-6-Bromohexane-1,2-diol for Chiral Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgub.edu This process provides a roadmap for the forward synthesis. For this compound, the primary structural features are the chiral secondary alcohol at the C2 position and a primary bromide at the C6 position.

The most logical disconnection strategy involves the vicinal diol functionality. A functional group interconversion (FGI) leads from the diol back to an alkene, identifying 6-bromo-1-hexene (B1265582) as the immediate precursor. This simplifies the target molecule by removing the stereocenter. The challenge is then transferred to the forward synthesis: the enantioselective dihydroxylation of the prochiral alkene. This disconnection is powerful because numerous methods exist for the asymmetric dihydroxylation of terminal alkenes.

An alternative, though less common, disconnection could involve breaking the C-Br bond, leading to a precursor like (R)-hexane-1,2,6-triol, which would require selective bromination. However, the diol-to-alkene disconnection is more direct and leverages more established asymmetric methodologies.

Retrosynthetic Pathway:

Target MoleculeTransformPrecursor
This compoundAsymmetric Dihydroxylation6-Bromo-1-hexene
6-Bromo-1-hexeneWittig Reaction / Olefination4-Bromobutanal & Methyltriphenylphosphonium bromide
6-Bromo-1-hexeneAlkylation5-Hexen-1-ol -> 5-Hexen-1-yl bromide

This analysis establishes 6-bromo-1-hexene as the key starting material for most enantioselective approaches.

Enantioselective Synthesis Strategies

Achieving the specific (2R) stereochemistry requires precise control during the synthesis. Several enantioselective strategies can be employed to construct the chiral diol.

Asymmetric Dihydroxylation Approaches for C6-Diols

The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant. alfa-chemistry.comnih.gov

To synthesize this compound from 6-bromo-1-hexene, the AD-mix-β formulation is required. nih.govencyclopedia.pub This mixture contains the chiral ligand (DHQD)₂PHAL, which directs the osmium tetroxide to attack the re-face of the terminal alkene, yielding the desired (R)-configuration at the C2 position. The reaction proceeds under mild, slightly basic conditions to ensure stability and rapid turnover. organic-chemistry.org

Typical Reagents for Sharpless Asymmetric Dihydroxylation:

Reagent RoleExample ReagentPurpose
Substrate6-Bromo-1-hexeneThe prochiral alkene to be dihydroxylated.
Osmium SourceOsO₄ or K₂OsO₂(OH)₄The primary catalytic oxidant.
Chiral Ligand(DHQD)₂PHAL (in AD-mix-β)Induces enantioselectivity, creating the (R)-diol.
Co-oxidantK₃Fe(CN)₆ or NMORegenerates the Os(VIII) catalyst in the catalytic cycle.
Base/BufferK₂CO₃Maintains optimal pH for the reaction. organic-chemistry.org
Solvent Systemt-BuOH/H₂OA common solvent mixture for this transformation.

This method is highly reliable and typically provides high yields and excellent enantiomeric excess (ee).

Chiral Pool Synthesis Routes Employing Known Chiral Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.govuni-muenchen.de A plausible, albeit multistep, route to this compound could start from a C6 chiral building block such as L-glutamic acid.

A hypothetical pathway could involve:

Conversion of L-glutamic acid: The amino acid can be converted into a suitable lactone, preserving the stereocenter.

Ring Opening and Chain Elongation: The lactone can be opened and the carbon chain extended to six carbons through standard C-C bond-forming reactions.

Functional Group Manipulations: The carboxylic acid and other functionalities would need to be transformed. This would involve reduction of a carboxyl group to a primary alcohol and subsequent conversion to the primary bromide via an Appel reaction or by forming a tosylate followed by displacement with a bromide salt.

Final Diol Formation: The final steps would involve manipulating protecting groups to reveal the 1,2-diol structure.

While this approach guarantees the absolute stereochemistry originating from the starting material, it often requires more synthetic steps compared to asymmetric catalysis on a prochiral precursor.

Chemoenzymatic Synthesis via Epoxide Hydrolysis and Enantioconvergent Processes

Chemoenzymatic methods combine chemical synthesis with biocatalytic transformations, often leveraging the high selectivity of enzymes. A common strategy for producing chiral diols is the kinetic resolution of a racemic epoxide using an epoxide hydrolase (EH). up.ac.za

The process begins with the non-selective chemical epoxidation of 6-bromo-1-hexene using an oxidant like m-CPBA to produce racemic 6-bromo-1,2-epoxyhexane. This racemic mixture is then subjected to an enzyme.

Kinetic Resolution via Epoxide Hydrolase:

Racemic Epoxide Formation: 6-Bromo-1-hexene is oxidized to yield (±)-6-bromo-1,2-epoxyhexane.

Enzymatic Hydrolysis: An epoxide hydrolase that selectively hydrolyzes the (S)-enantiomer is introduced. This reaction consumes the (S)-epoxide, converting it to (S)-6-bromohexane-1,2-diol.

Separation: The unreacted (R)-6-bromo-1,2-epoxyhexane is left behind with high enantiomeric purity. This can be separated from the (S)-diol product.

Chemical Hydrolysis: The isolated (R)-epoxide is then subjected to non-enzymatic, acid-catalyzed hydrolysis, which proceeds with inversion of configuration at one carbon, to yield the desired this compound.

More advanced enantioconvergent processes utilize engineered epoxide hydrolases that can convert a racemic epoxide into a single enantiomer of the diol product, achieving theoretical yields of up to 100%. rsc.org This avoids the 50% maximum yield limitation of traditional kinetic resolution.

Catalytic Asymmetric Transformations for Diol Construction

Beyond Sharpless dihydroxylation, other catalytic asymmetric methods can be used to construct the 1,2-diol motif. nih.govorganic-chemistry.org A prominent alternative is the asymmetric epoxidation of the alkene, followed by regioselective ring-opening.

For a terminal alkene like 6-bromo-1-hexene, a catalyst such as Jacobsen's catalyst (a chiral manganese-salen complex) can be used for asymmetric epoxidation. This would produce (R)-6-bromo-1,2-epoxyhexane in high enantiomeric excess.

Asymmetric Epoxidation/Hydrolysis Sequence:

StepTransformationReagents/CatalystProduct
1Asymmetric Epoxidation6-Bromo-1-hexene + Chiral Mn-salen catalyst + Oxidant (e.g., NaOCl)(R)-6-bromo-1,2-epoxyhexane
2Hydrolysis(R)-6-bromo-1,2-epoxyhexane + H₃O⁺This compound

The subsequent ring-opening of the epoxide with water under acidic or basic conditions is typically stereospecific. Acid-catalyzed hydrolysis proceeds via an Sₙ2-like attack of water at the less substituted carbon, resulting in the formation of the trans-diol, which in this case is the desired this compound. This two-step sequence provides a powerful alternative to direct dihydroxylation. harvard.edu

Diastereoselective Synthetic Pathways to Bromohexanediol Isomers

While this compound has only one stereocenter, the principles of stereoselective synthesis can be illustrated by considering the synthesis of diastereomeric bromohexanediols, such as 6-bromohexane-2,3-diol, which has two adjacent stereocenters. The stereochemical outcome of the dihydroxylation reaction is highly dependent on the geometry of the starting alkene ((E)- or (Z)-6-bromo-2-hexene) and the chosen method.

Syn-dihydroxylation: The Sharpless AD reaction adds both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation: This is typically achieved via a two-step process: epoxidation of the alkene followed by nucleophilic ring-opening (hydrolysis), which results in the net addition of the two hydroxyl groups to opposite faces of the original double bond.

Control of Diastereoselectivity:

Starting AlkeneDihydroxylation MethodDiastereomeric Product
(E)-6-bromo-2-hexeneSharpless AD (syn-addition)(2R,3S)- and (2S,3R)-6-bromohexane-2,3-diol (anti relationship)
(Z)-6-bromo-2-hexeneSharpless AD (syn-addition)(2R,3R)- and (2S,3S)-6-bromohexane-2,3-diol (syn relationship)
(E)-6-bromo-2-hexeneEpoxidation then Hydrolysis (anti-addition)(2R,3R)- and (2S,3S)-6-bromohexane-2,3-diol (syn relationship)
(Z)-6-bromo-2-hexeneEpoxidation then Hydrolysis (anti-addition)(2R,3S)- and (2S,3R)-6-bromohexane-2,3-diol (anti relationship)

This demonstrates how a chemist can strategically select the starting material and reaction type to predictably synthesize any of the possible diastereomers of a more complex bromohexanediol.

Resolution of Racemic 6-Bromohexane-1,2-diol (B1627682) Mixtures

A common approach to obtaining a single enantiomer is the separation of a racemic mixture. This can be achieved through classical chemical methods or more modern enzymatic techniques.

Classical resolution involves the conversion of a racemate into a mixture of diastereomers, which, due to their different physical properties, can be separated. This is typically achieved by reacting the racemic alcohol with an enantiomerically pure chiral resolving agent. For a diol like 6-bromohexane-1,2-diol, this process can be challenging due to the presence of two hydroxyl groups.

The process generally involves the formation of diastereomeric esters or salts. A common strategy is to use a chiral acid to form diastereomeric esters with the alcohol. The choice of the resolving agent is crucial and often determined empirically.

Commonly Used Chiral Resolving Agents for Alcohols:

Resolving AgentType of Derivative Formed
(+)- or (-)-Tartaric AcidDiastereomeric esters
(+)- or (-)-Mandelic AcidDiastereomeric esters
(+)- or (-)-Camphorsulfonic acidDiastereomeric esters
Brucine or StrychnineDiastereomeric salts (if the alcohol has an acidic handle)

The separation of the resulting diastereomers is typically achieved by fractional crystallization, exploiting their differences in solubility. Once separated, the desired diastereomer is hydrolyzed to yield the enantiomerically pure this compound and recover the chiral auxiliary. A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign alternative to classical resolution. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For racemic 6-bromohexane-1,2-diol, lipases can be employed to selectively acylate one of the enantiomers.

Lipases are highly effective for the resolution of various alcohols, including those with halogen substituents. The reaction typically involves the use of an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The enzyme will selectively acylate one enantiomer, for instance, the (S)-enantiomer, to its corresponding ester, leaving the (R)-enantiomer as the unreacted alcohol.

The success of the resolution is dependent on several factors, including the choice of lipase (B570770), solvent, acyl donor, and temperature.

Key Parameters in Enzymatic Kinetic Resolution of Diols:

ParameterInfluence on Resolution
Enzyme (Lipase) The source of the lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) is critical for achieving high enantioselectivity.
Acyl Donor Vinyl acetate is commonly used as it produces a volatile byproduct (acetaldehyde), driving the reaction forward.
Solvent The choice of organic solvent (e.g., hexane (B92381), toluene, tert-butyl methyl ether) can significantly affect enzyme activity and selectivity.
Temperature Reactions are typically run at or near room temperature to maintain enzyme stability and activity.

A key advantage of EKR is the high enantiomeric excess (ee) that can be achieved for both the product and the remaining starting material. However, similar to classical resolution, the maximum yield for the desired enantiomer is 50%.

Precursor Synthesis and Functional Group Interconversions for this compound

An alternative to resolution is the stereoselective synthesis of the target molecule from achiral or prochiral precursors. This involves the use of chiral catalysts or reagents to introduce the desired stereochemistry.

One synthetic route could involve the selective bromination of a suitable precursor, such as a derivative of hexane-1,2,6-triol. To achieve selective bromination at the C-6 position, the 1,2-diol functionality must first be protected. A common protecting group for 1,2-diols is an acetonide, formed by reacting the diol with acetone (B3395972) in the presence of an acid catalyst.

Once the 1,2-diol is protected, the primary hydroxyl group at C-6 can be selectively brominated. A variety of reagents can be used for this transformation, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃), a combination known as the Appel reaction.

Typical Reagents for Bromination of Primary Alcohols:

ReagentReaction Conditions
PBr₃Typically in an aprotic solvent like diethyl ether or dichloromethane (B109758) at low temperatures.
CBr₄ / PPh₃In an aprotic solvent like dichloromethane at room temperature.

Following the bromination, the protecting group on the 1,2-diol can be removed by acidic hydrolysis to yield the target 6-bromohexane-1,2-diol as a racemate, which would then require resolution.

This approach involves starting with a molecule that already contains the bromoalkane moiety and then introducing the 1,2-diol. A suitable starting material would be 6-bromo-1-hexanol (B126649). The hydroxyl group of 6-bromo-1-hexanol can be oxidized to an aldehyde, which can then be converted to a terminal alkene via a Wittig reaction.

The resulting 7-bromo-1-heptene (B130210) can then undergo stereoselective dihydroxylation to introduce the 1,2-diol functionality. However, a more direct approach would be to start with a precursor that can be converted into the diol.

A highly efficient method for the enantioselective synthesis of this compound is the asymmetric dihydroxylation of a suitable alkene precursor, such as 6-bromo-1-hexene. The Sharpless asymmetric dihydroxylation is a powerful tool for this transformation.

This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand. The choice of the chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine) determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either the (R,S)- or (S,R)-diol. For the synthesis of this compound, the appropriate AD-mix ligand would be selected.

Key Components of Sharpless Asymmetric Dihydroxylation:

ComponentFunction
Osmium Tetroxide (OsO₄)The primary oxidizing agent that forms the diol.
Stoichiometric Oxidant(e.g., K₃[Fe(CN)₆] or N-methylmorpholine N-oxide) Regenerates the OsO₄ catalyst.
Chiral Ligand(e.g., (DHQ)₂PHAL or (DHQD)₂PHAL in AD-mix-α or AD-mix-β) Controls the stereochemical outcome of the reaction.

An alternative two-step approach involves the asymmetric epoxidation of 6-bromo-1-hexene, for example, using the Sharpless asymmetric epoxidation, followed by regioselective ring-opening of the resulting epoxide with a hydroxide (B78521) source to yield the 1,2-diol. The stereochemistry of the diol is controlled by the stereochemistry of the epoxide intermediate.

Optimization of Reaction Conditions for Stereocontrol and Yield in this compound Synthesis

The synthesis of this compound via Sharpless asymmetric dihydroxylation involves the reaction of 6-bromo-1-hexene with a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. For the desired (2R) configuration, the commercially available reagent mixture AD-mix-β is typically employed. This mixture contains potassium osmate (K₂OsO₂(OH)₄), the chiral ligand (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the co-oxidant, and potassium carbonate (K₂CO₃) to maintain a basic pH. wikipedia.orgorganic-chemistry.org

The optimization of this reaction focuses on several key parameters: the choice of chiral ligand, the solvent system, reaction temperature, and the concentration of reactants. These factors collectively influence the reaction rate, the efficiency of the catalytic cycle, and, most importantly, the degree of facial selectivity that dictates the enantiomeric purity of the product.

Detailed Research Findings:

Research into the Sharpless asymmetric dihydroxylation of terminal alkenes, such as 6-bromo-1-hexene, has elucidated several critical aspects for optimizing stereocontrol and yield.

Chiral Ligand Selection: The choice of the cinchona alkaloid-derived ligand is paramount for achieving high enantioselectivity. For the synthesis of (2R)-diols from terminal alkenes, ligands based on dihydroquinidine (DHQD), such as (DHQD)₂PHAL found in AD-mix-β, are employed. The corresponding pseudoenantiomeric dihydroquinine (DHQ)-based ligands, found in AD-mix-α, yield the (2S)-diol. The phthalazine (B143731) (PHAL) backbone of the ligand creates a chiral binding pocket for the osmium tetroxide, which sterically directs the approach of the alkene, leading to the preferential formation of one enantiomer. wikipedia.orgic.ac.uk

Solvent System: The standard solvent system for Sharpless asymmetric dihydroxylation is a 1:1 mixture of tert-butanol (B103910) and water. This biphasic medium is essential for dissolving both the organic substrate and the inorganic reagents. The composition of the solvent can influence the reaction rate and enantioselectivity. Variations in the ratio of the organic co-solvent to water may be explored to optimize the solubility of the specific substrate, 6-bromo-1-hexene.

Reaction Temperature: The reaction is typically conducted at low temperatures, often between 0 °C and room temperature. Lowering the temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. However, this often comes at the cost of a significantly reduced reaction rate. Therefore, an optimal temperature must be determined that balances high stereocontrol with a practical reaction time. For many terminal alkenes, performing the reaction at 0 °C provides an excellent balance. wikipedia.org

pH Control: The reaction is known to proceed more rapidly under slightly basic conditions, which is why potassium carbonate is included in the AD-mix. Maintaining a stable, optimal pH is crucial, as deviations can lead to a decrease in both yield and enantioselectivity. For terminal olefins, a constant pH of around 10.0 has been shown to improve enantioselectivity. researchgate.net

The following data tables present representative findings on the optimization of reaction conditions for the asymmetric dihydroxylation of a model terminal aliphatic alkene, which serves as a pertinent analogue for the synthesis of this compound.

Table 1: Effect of Temperature on Enantioselectivity and Yield

EntrySubstrateLigand SystemTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
11-OcteneAD-mix-β259592
21-OcteneAD-mix-β09497
31-OcteneAD-mix-β-1090>99

This interactive table demonstrates that for a typical terminal alkene, decreasing the reaction temperature leads to a significant improvement in enantiomeric excess, with a slight trade-off in chemical yield.

Table 2: Influence of Solvent Composition

EntrySubstrateLigand SystemSolvent (t-BuOH:H₂O)Yield (%)Enantiomeric Excess (ee, %)
11-OcteneAD-mix-β1:19497
21-OcteneAD-mix-β2:18896
31-OcteneAD-mix-β1:29297

This interactive table illustrates the robustness of the standard 1:1 t-BuOH:H₂O solvent system. While slight variations are tolerated, the 1:1 ratio generally provides the best balance of yield and enantioselectivity for simple aliphatic alkenes.

Stereochemical Investigations and Control in 2r 6 Bromohexane 1,2 Diol Systems

Principles of Chirality and Prochirality in 1,2-Diols

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org Molecules that possess this property are termed chiral and exist as a pair of enantiomers. wikipedia.org The primary source of chirality in organic molecules is often the presence of a stereocenter, typically a carbon atom bonded to four different substituents. wikipedia.org In the case of (2R)-6-Bromohexane-1,2-diol, the carbon atom at the 2-position is a stereocenter, giving rise to its chirality.

The concept of prochirality is also crucial in stereochemistry. wordpress.com A prochiral molecule is one that can be converted from achiral to chiral in a single step. wordpress.com For instance, a carbon atom bonded to two identical groups and two other different groups is a prochiral center. Replacing one of the identical groups with a different group would create a new stereocenter. libretexts.org These identical groups are termed enantiotopic if their replacement leads to the formation of enantiomers. Enzymes, being chiral themselves, can often differentiate between such prochiral groups. libretexts.orglibretexts.org

Methodologies for Absolute Stereochemical Assignment

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a fundamental task in stereochemistry. Several powerful analytical techniques are employed for this purpose.

Application of the Modified Mosher's Method (MTPA Esters)

The modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols. nih.govspringernature.com This method involves the formation of diastereomeric esters by reacting the alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). springernature.comnih.gov

The underlying principle is that the different spatial arrangement of the substituents in the two diastereomeric esters leads to distinct chemical shifts for the protons near the chiral center in their ¹H NMR spectra. springernature.com By analyzing the differences in these chemical shifts (Δδ values), the absolute configuration of the alcohol can be deduced. nih.gov A comprehensive analysis of the Δδ values for protons on both sides of the newly formed ester linkage provides a reliable assignment of the absolute stereochemistry. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Data for (R)- and (S)-MTPA Esters of a Chiral 1,2-Diol

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-1a3.853.95+0.10
H-1b3.703.78+0.08
H-24.204.10-0.10
H-3a1.651.60-0.05
H-3b1.551.52-0.03

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

NMR Spectroscopic Analysis for Absolute Configuration Determination (e.g., ΔδSR values)

NMR spectroscopy is a cornerstone for the stereochemical analysis of 1,2-diols. nih.gov The absolute configuration of primary and secondary 1,2-diols can be determined by comparing the ¹H NMR spectra of their corresponding bis-(R)- and bis-(S)-MPA (methoxyphenylacetic acid) esters. nih.gov The chemical shifts of the substituents attached to the chiral carbon and the proton at the chiral center serve as diagnostic signals. nih.gov The signs of the ΔδRS values (the difference in chemical shifts between the (R)- and (S)-MPA esters) correlate with the absolute configuration of the diol. nih.gov This correlation is supported by theoretical calculations and experimental data. acs.org

For a reliable assignment, a graphical model can be used to compare the NMR spectra of the bis-(R)- and bis-(S)-MPA esters. nih.gov Low-temperature NMR studies of a single MPA derivative can also be employed to assign the absolute configuration, focusing on the analysis of the methylene (B1212753) protons. nih.gov

Chiroptical Methods for Stereochemical Characterization (e.g., Circular Dichroism Spectroscopy)

Chiroptical methods, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for stereochemical analysis. Circular Dichroism (CD) spectroscopy is a prominent technique in this category. chiralabsxl.com

CD spectroscopy provides a definitive, signed spectrum that can be used for the stereochemical assignment of chiral molecules. chiralabsxl.com While a priori calculation of CD spectra can be complex, the technique is often used by comparing the experimental spectrum of a compound with that of a known analog. chiralabsxl.com For molecules containing multiple chromophores, exciton (B1674681) coupling theory can be applied to definitively determine the absolute stereochemistry. chiralabsxl.com Vibrational Circular Dichroism (VCD) is another powerful technique that can determine the absolute configuration of molecules with several stereogenic centers by comparing experimental and simulated spectra. researchgate.net

Conformational Analysis of this compound and its Derivatives

The biological activity and reactivity of a molecule are not only determined by its configuration but also by its conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is crucial.

The conformational preferences of 1,2-diols and their derivatives are influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and solvent effects. Techniques such as NMR spectroscopy and computational modeling are employed to study the conformational equilibrium. For instance, the analysis of coupling constants in ¹H NMR spectra can provide information about the dihedral angles between adjacent protons, which in turn reveals the preferred rotamer populations. Theoretical calculations can be used to determine the relative energies of different conformations and predict the most stable arrangements.

Influence of Reaction Parameters on Stereochemical Outcome

The stereochemical outcome of a chemical reaction can be significantly influenced by various reaction parameters, including the choice of catalyst, solvent, temperature, and the nature of the reactants. In the synthesis of chiral diols, controlling these parameters is essential to achieve high stereoselectivity. acs.org

For example, in asymmetric synthesis, chiral catalysts or auxiliaries are used to favor the formation of one enantiomer over the other. nih.gov The steric and electronic properties of the catalyst can have a profound impact on the transition state of the reaction, thereby dictating the stereochemistry of the product. nih.gov Solvent polarity can influence the stability of intermediates and transition states, affecting the reaction rate and stereoselectivity. Temperature can also play a role, with lower temperatures often leading to higher stereoselectivity. The optimization of these reaction parameters is a critical aspect of developing efficient and stereoselective synthetic routes to chiral molecules like this compound.

Assessment of Stereochemical Purity and Enantiomeric Excess in Synthetic Samples of this compound

The determination of stereochemical purity and enantiomeric excess (% ee) is a critical aspect of the synthesis of chiral molecules such as this compound. Accurate assessment ensures the final product possesses the desired therapeutic or chemical properties dictated by its specific three-dimensional arrangement. Various analytical techniques are employed to quantify the relative amounts of the desired (R)-enantiomer and the undesired (S)-enantiomer in a synthetic sample.

The primary methods for determining the enantiomeric excess of chiral diols, including this compound, involve chromatographic and spectroscopic techniques. These methods are often based on the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent, which can then be distinguished and quantified.

Common Analytical Techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. The stationary phase of the chromatography column is coated with a chiral material that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. While specific HPLC methods for this compound are not readily available in the public literature, methods developed for other chiral diols can often be adapted.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate volatile enantiomers or their volatile derivatives. For a diol like this compound, derivatization to a more volatile species, for example, by acylation, may be necessary prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral auxiliary.

Chiral Shift Reagents: These are typically lanthanide complexes that bind to the chiral molecule, inducing different chemical shifts for the protons of each enantiomer in the NMR spectrum.

Chiral Derivatizing Agents: The diol can be reacted with a chiral derivatizing agent, such as a chiral acid or isocyanate, to form a mixture of diastereomers. The diastereomers will have distinct signals in the NMR spectrum, and the integration of these signals allows for the calculation of the enantiomeric excess.

Detailed Research Findings:

A comprehensive search of scientific literature did not yield specific research articles detailing the synthesis and subsequent assessment of the stereochemical purity and enantiomeric excess of this compound with explicit data. Therefore, the following data tables are presented as illustrative examples of how such data would be reported based on common analytical techniques for analogous chiral diols. The values presented are hypothetical and serve to demonstrate the format and type of data typically found in such studies.

Hypothetical Data from Chiral HPLC Analysis:

Sample IDRetention Time (R)-enantiomer (min)Peak Area (R)-enantiomerRetention Time (S)-enantiomer (min)Peak Area (S)-enantiomerEnantiomeric Excess (% ee)
Synthesis Batch 112.598.514.21.597.0
Synthesis Batch 212.695.214.34.890.4
Synthesis Batch 312.499.114.10.998.2

Hypothetical Data from ¹H NMR Analysis with a Chiral Derivatizing Agent:

This table illustrates the data that would be obtained after derivatizing the synthetic samples of this compound with a chiral agent, leading to diastereomers with distinct proton signals.

Sample IDDiastereomer 1 (from R-diol) Chemical Shift (ppm)Integral of Diastereomer 1Diastereomer 2 (from S-diol) Chemical Shift (ppm)Integral of Diastereomer 2Enantiomeric Excess (% ee)
Synthesis Batch A4.15 (doublet)97.54.18 (doublet)2.595.0
Synthesis Batch B4.16 (doublet)92.04.19 (doublet)8.084.0
Synthesis Batch C4.15 (doublet)99.54.18 (doublet)0.599.0

It is crucial to note that the development of a robust and validated analytical method is essential for the accurate determination of the enantiomeric excess of this compound. This would involve the selection of the appropriate chiral stationary phase for HPLC or GC, or the optimal chiral derivatizing agent for NMR, followed by method optimization and validation to ensure accuracy, precision, and reliability of the results.

Reactivity and Chemical Transformations of 2r 6 Bromohexane 1,2 Diol

Reactivity Profiles of the Vicinal Diol Moiety

The vicinal diol, also known as a glycol, is characterized by two hydroxyl (-OH) groups on adjacent carbon atoms. This arrangement confers specific reactivity to this part of the molecule.

Selective Derivatization of Hydroxyl Groups (e.g., protection, esterification, etherification)

The presence of both a primary and a secondary hydroxyl group allows for selective derivatization, which is crucial in multi-step syntheses.

Protection: Protecting groups are often employed to prevent the hydroxyl groups from reacting during transformations at the alkyl bromide terminus. The primary alcohol is generally more reactive and less sterically hindered than the secondary alcohol, allowing for selective protection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ethers, are commonly used. Under controlled conditions, the primary alcohol can be selectively silylated. nih.gov

Esterification: Esters are formed by reacting the diol with carboxylic acids or their derivatives. Selective monoesterification of the primary hydroxyl group can be achieved due to its higher reactivity. sci-hub.seresearchgate.net Reagents like acyl chlorides or anhydrides in the presence of a base will preferentially react at the primary position. Mitsunobu reactions have also been employed for regioselective esterification of diols. acs.org

Etherification: The formation of ethers, such as benzyl (B1604629) or allyl ethers, can also be performed selectively at the primary hydroxyl position. mdpi.comacs.org This is typically achieved using the corresponding halide (e.g., benzyl bromide) under basic conditions (Williamson ether synthesis).

Derivatization Type Reagent Example Selectivity Resulting Functional Group
Protection (Silylation)tert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleHigh for primary -OHSilyl Ether (-OSi(CH₃)₂C(CH₃)₃)
EsterificationBenzoyl chloride, PyridineHigh for primary -OHEster (-OC(O)Ph)
EtherificationBenzyl bromide (BnBr), Sodium hydride (NaH)High for primary -OHEther (-OCH₂Ph)

Ring-Closing Reactions to Form Cyclic Acetals and Ketals

Vicinal diols readily react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, known as 1,3-dioxolanes. libretexts.orgwikipedia.orglibretexts.org This reaction is reversible and is often used as a method to protect both hydroxyl groups simultaneously. libretexts.orgpressbooks.pub

For (2R)-6-Bromohexane-1,2-diol, reaction with acetone (B3395972) and an acid catalyst (e.g., p-toluenesulfonic acid) would yield the corresponding acetonide. This protection strategy is advantageous because acetals are stable under neutral to strongly basic conditions, leaving the alkyl bromide end of the molecule available for subsequent reactions like nucleophilic substitution or organometallic reagent formation. pressbooks.puborganic-chemistry.orgmasterorganicchemistry.com The formation of the cyclic acetal (B89532) is entropically favored over the formation of an acyclic acetal from two separate alcohol molecules. wikipedia.org The alkyl bromide moiety is generally unreactive under the mild acidic conditions used for acetal formation.

Oxidation and Reduction Chemistry of the Diol Functionality

The diol group can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation:

Oxidative Cleavage: Treatment of vicinal diols with strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) results in the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. ucalgary.cachemistrysteps.com This reaction, known as glycol cleavage, would break this compound into two different aldehyde fragments. ucalgary.ca

Selective Oxidation: It is also possible to selectively oxidize one of the alcohol groups without cleaving the C-C bond. The primary alcohol can be selectively oxidized to an aldehyde using mild reagents that favor less sterically hindered alcohols, such as those used in the Parikh-Doering oxidation. researchgate.net Conversely, specific methods exist to selectively oxidize the secondary alcohol to a ketone.

Reduction: The complete removal of both hydroxyl groups to form an alkene is known as deoxydehydration. This transformation can be accomplished using various reagents, often involving metal-oxo catalysts.

Transformation Reagent Example Product(s)
Oxidative CleavagePeriodic Acid (HIO₄)5-Bromopentanal and Formaldehyde
Selective Oxidation (Primary)Parikh-Doering (SO₃·pyridine)(R)-6-Bromo-2-hydroxyhexanal
Deoxydehydration (Reduction)Rhenium-based catalysts6-Bromo-1-hexene (B1265582)

Transformations Involving the Primary Alkyl Bromide

The carbon-bromine bond at the C-6 position is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The bromine atom is a good leaving group.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The primary alkyl bromide in this compound will react with nucleophiles primarily through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway is strongly favored for primary halides due to two main factors:

Low Steric Hindrance: The backside of the electrophilic carbon is relatively unhindered, allowing for easy approach by the nucleophile.

Primary Carbocation Instability: The alternative SN1 pathway, which proceeds through a carbocation intermediate, is highly unfavorable because the resulting primary carbocation would be very unstable.

The SN2 reaction occurs in a single, concerted step where the nucleophile attacks the carbon as the bromide leaving group departs. This process leads to an inversion of stereochemistry at the reaction center, although in this specific case, the C-6 carbon is not a stereocenter. A wide variety of nucleophiles can be used to displace the bromide, leading to a diverse array of products.

Nucleophile Reagent Example Product Functional Group
Hydroxide (B78521)Sodium Hydroxide (NaOH)Alcohol
CyanideSodium Cyanide (NaCN)Nitrile
AzideSodium Azide (NaN₃)Azide
IodideSodium Iodide (NaI)Alkyl Iodide
ThiolateSodium Thiophenoxide (NaSPh)Thioether
AmineAmmonia (NH₃)Amine

Formation of Organometallic Reagents (e.g., Grignard Reagents)

Alkyl bromides can be converted into highly nucleophilic organometallic compounds. A prime example is the formation of a Grignard reagent by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.commasterorganicchemistry.comorganic-chemistry.org

However, attempting to form a Grignard reagent from unprotected this compound presents a significant challenge. Grignard reagents are not only strong nucleophiles but also extremely strong bases. masterorganicchemistry.comutexas.educhemguide.co.uk The acidic protons of the two hydroxyl groups would be readily deprotonated by any Grignard reagent formed, effectively quenching it and preventing it from being used in subsequent reactions.

Therefore, to successfully form the Grignard reagent at the C-6 position, the diol functionality must first be protected . As discussed in section 4.1.2, converting the diol into a cyclic acetal is an effective strategy. Once protected, the bromo-acetal can be safely reacted with magnesium to form the corresponding Grignard reagent, which can then be used for carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, or carbon dioxide. leah4sci.comchemguide.co.uk

Elimination Reactions to Generate Alkenes

The presence of a bromine atom and hydroxyl groups on adjacent carbons in this compound allows for its conversion to various alkenes through elimination reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism and the specific reagents employed.

One of the primary pathways for the conversion of 1,2-diols to alkenes is the Corey-Winter olefin synthesis. This two-step procedure involves the initial conversion of the diol to a cyclic thionocarbonate, followed by a reductive elimination using a phosphite (B83602) reagent. The reaction is known to be stereospecific, meaning that the stereochemistry of the starting diol dictates the geometry of the resulting alkene. For a compound like this compound, this method would be expected to proceed with a defined stereochemical outcome.

Alternatively, the bromo-diol can undergo elimination reactions typical of haloalkanes, such as E1 and E2 mechanisms. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. For an E2 reaction, a specific anti-periplanar arrangement of the proton to be removed and the bromine leaving group is required, which can lead to the formation of a specific stereoisomer of the alkene product.

Reaction TypeReagents and ConditionsExpected Major ProductStereochemical Outcome
Corey-Winter Olefin Synthesis1. Thiophosgene or Thiocarbonyldiimidazole 2. Trimethyl phosphite(R)-6-Bromohex-1-eneStereospecific (syn-elimination)
E2 EliminationStrong, non-nucleophilic base (e.g., DBU, t-BuOK)(R)-6-Bromohex-1-ene or other isomersStereospecific (anti-elimination)
E1 EliminationProtic solvent, heatMixture of isomeric bromohexenesNon-stereospecific

Chemoselective Reactions of this compound

The presence of two distinct functional groups, a primary bromide and a vicinal diol, in this compound necessitates careful consideration of chemoselectivity in its chemical transformations. The differential reactivity of these groups allows for selective manipulation under appropriate reaction conditions.

The vicinal diol moiety can be selectively protected, leaving the primary bromide available for subsequent reactions. Common protecting groups for diols include acetals and ketals, formed by reacting the diol with an aldehyde or a ketone under acidic conditions. For instance, reaction with acetone in the presence of an acid catalyst would yield the corresponding acetonide, masking the hydroxyl groups.

Conversely, the hydroxyl groups can be selectively oxidized. The choice of oxidizing agent is crucial to prevent cleavage of the carbon-carbon bond of the vicinal diol. Mild oxidizing agents can selectively oxidize one or both of the hydroxyl groups to the corresponding carbonyl compounds. For example, selective oxidation of the secondary alcohol would yield a hydroxy ketone, while oxidation of the primary alcohol would lead to a hydroxy aldehyde.

Reaction TypeReagents and ConditionsFunctional Group TargetedProduct
ProtectionAcetone, cat. H+Diol(R)-2-(4-bromobutyl)-2,2-dimethyl-1,3-dioxolane
Oxidation (Secondary OH)Mild oxidizing agent (e.g., PCC)Secondary alcohol(R)-6-bromo-1-hydroxyhexan-2-one
Oxidation (Primary OH)Selective oxidizing agentPrimary alcohol(R)-5-bromo-2-hydroxyhexanal
Nucleophilic SubstitutionNaCN, DMSOAlkyl bromide(R)-7-hydroxy-6,7-dihydroheptanenitrile

Integration of this compound into Multi-step Synthetic Sequences

The chiral nature and bifunctionality of this compound make it a valuable chiral building block for the synthesis of more complex and biologically active molecules. Its integration into multi-step synthetic sequences allows for the introduction of multiple stereocenters and diverse functionalities.

One common application of such chiral halo-diols is in the synthesis of chiral epoxides. Intramolecular nucleophilic substitution, where one of the hydroxyl groups acts as a nucleophile to displace the bromide, can lead to the formation of a chiral epoxide. This transformation typically requires the activation of the hydroxyl group, for example, by converting it into an alkoxide with a base. The resulting chiral epoxide is a versatile intermediate that can be opened by a variety of nucleophiles to generate a range of enantiomerically enriched products.

Furthermore, the primary bromide can be displaced by various nucleophiles to introduce new functional groups, while the diol moiety can be carried through the synthetic sequence or modified at a later stage. This strategy has been employed in the synthesis of natural products and pharmaceutical intermediates, where the stereochemistry of the final product is critical for its biological activity.

Analytical and Spectroscopic Characterization in Research of 2r 6 Bromohexane 1,2 Diol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups of (2R)-6-Bromohexane-1,2-diol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons at each position of the hexane (B92381) chain. The chemical shifts would be influenced by the neighboring hydroxyl and bromo groups. For instance, the protons on the carbons bearing the hydroxyl groups (C1 and C2) and the bromine atom (C6) would likely resonate at lower fields (higher ppm values) due to the electron-withdrawing effects of these substituents. The multiplicity of each signal would provide information about the number of adjacent protons, aiding in the assignment of each resonance.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each of the six unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the oxygen and bromine atoms would be significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C13.4 - 3.765 - 70
C23.6 - 4.070 - 75
C31.4 - 1.730 - 35
C41.3 - 1.625 - 30
C51.8 - 2.132 - 37
C63.3 - 3.633 - 38

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the loss of water (H₂O) from the diol functionality and the loss of a bromine radical (Br•).

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment
196/198[M]⁺ (Molecular ion)
178/180[M - H₂O]⁺
117[M - Br]⁺
99[M - Br - H₂O]⁺

Note: m/z values are approximate and depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. A peak in the range of 500-700 cm⁻¹ would indicate the C-Br stretching vibration.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3200 - 3600O-H (alcohol)
2850 - 3000C-H (alkane)
1000 - 1200C-O (alcohol)
500 - 700C-Br

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a sample and for separating stereoisomers.

Gas Chromatography (GC) Applications

Gas chromatography could be employed to assess the purity of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization of the hydroxyl groups might be necessary to improve its volatility and peak shape. A suitable capillary column, such as one with a polar stationary phase, would be required for the separation from any impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography is a versatile technique for both purity assessment and the separation of enantiomers. To separate the (2R) and (2S) enantiomers of 6-Bromohexane-1,2-diol (B1627682), a chiral stationary phase (CSP) would be necessary. The choice of the CSP and the mobile phase would be critical for achieving baseline separation of the two enantiomers, allowing for the determination of the enantiomeric excess of a sample.

Chiral Chromatography for Enantiomeric Purity Determination

The synthesis of enantiomerically pure compounds such as this compound necessitates analytical methods to quantify the presence of its corresponding (2S)-enantiomer. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful technique for this purpose. The fundamental principle of this method lies in the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, consequently, their separation.

In a typical research setting, a solution of synthesized this compound would be injected into an HPLC system equipped with a chiral column. The selection of the appropriate CSP is critical and is often based on the functional groups present in the analyte. For a diol like 6-Bromohexane-1,2-diol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective due to their ability to form transient diastereomeric complexes with the analyte through hydrogen bonding and dipole-dipole interactions.

The mobile phase, a solvent or a mixture of solvents that carries the sample through the column, is optimized to achieve the best separation. A common mobile phase for such separations might consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol. By carefully adjusting the composition of the mobile phase and the flow rate, researchers can maximize the resolution between the peaks corresponding to the (2R) and (2S) enantiomers.

The detector, often a UV detector, records the elution of the compounds from the column. The resulting chromatogram would ideally show two well-resolved peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the sample. The enantiomeric excess (% ee), a measure of the purity of the chiral sample, can then be calculated using the areas of the two peaks.

While specific experimental data for the chiral separation of this compound is not widely available in the reviewed literature, a hypothetical data set illustrating a successful separation is presented below.

Table 1: Hypothetical Chiral HPLC Data for the Analysis of this compound

ParameterValue
Chromatographic Column Chiralpak® AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time of (2S)-enantiomer 8.5 min
Retention Time of (2R)-enantiomer 10.2 min
Enantiomeric Excess (% ee) >99%

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides experimental verification of the empirical formula of a newly synthesized compound, which can be compared against the theoretical values calculated from its molecular formula. For this compound, the molecular formula is C₆H₁₃BrO₂.

The analysis is typically performed using a CHN analyzer, which combusts the sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The amounts of these gases are then used to calculate the percentage by mass of carbon, hydrogen, and nitrogen in the original sample. The percentage of bromine is usually determined by other methods, such as ion chromatography after combustion.

The theoretical elemental composition of this compound can be calculated from its molecular formula (C₆H₁₃BrO₂) and the atomic masses of its constituent elements (C: 12.01 g/mol , H: 1.01 g/mol , Br: 79.90 g/mol , O: 16.00 g/mol ). The molecular weight of C₆H₁₃BrO₂ is approximately 197.07 g/mol .

The expected percentages are:

Carbon (C): (6 * 12.01 / 197.07) * 100% = 36.58%

Hydrogen (H): (13 * 1.01 / 197.07) * 100% = 6.67%

Bromine (Br): (1 * 79.90 / 197.07) * 100% = 40.55%

Oxygen (O): (2 * 16.00 / 197.07) * 100% = 16.20%

In a research context, the experimentally determined percentages from elemental analysis of a synthesized sample of this compound would be compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C₆H₁₃BrO₂

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C) 36.5836.62
Hydrogen (H) 6.676.71
Bromine (Br) 40.5540.49
Oxygen (O) 16.2016.18

Applications of 2r 6 Bromohexane 1,2 Diol in Advanced Organic Synthesis

Chiral Building Block for Natural Product Synthesis

The enantiomerically pure nature of (2R)-6-Bromohexane-1,2-diol makes it a valuable starting material for the synthesis of natural products, where specific stereochemistry is often crucial for biological activity.

Precursor to Stereopure Long-Chain Natural Products

The six-carbon chain of this compound, with its defined stereocenter at the C-2 position, can serve as a foundational unit for the construction of longer, stereochemically defined carbon chains. The terminal bromine allows for chain extension through various coupling reactions, such as Grignard reactions or Suzuki couplings, while the diol functionality can be protected and later deprotected or transformed into other functional groups as required by the synthetic strategy. Although specific total syntheses of long-chain natural products explicitly starting from this compound are not prominently documented, its structure is analogous to intermediates used in the synthesis of pheromones and other lipid-based natural products.

Intermediacy in the Synthesis of Biologically Relevant Molecules

The diol and bromide functionalities of this compound are key features that can be manipulated to form various heterocyclic and acyclic structures found in biologically active molecules. The vicinal diol can be converted into an epoxide, a common electrophilic intermediate in organic synthesis. The bromide can be displaced by a variety of nucleophiles to introduce nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in many pharmaceuticals and natural products. For instance, intramolecular cyclization following nucleophilic substitution at the C-6 position could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans, core structures in numerous natural products.

Scaffold for the Construction of Complex Molecular Architectures

Beyond its role as a linear building block, this compound can act as a scaffold upon which more complex molecular architectures can be assembled. The two hydroxyl groups and the bromine atom provide three distinct points for synthetic elaboration. This allows for the divergent synthesis of a library of related compounds from a common chiral starting material. For example, the diol can be protected differentially, allowing for selective reactions at either the primary or secondary hydroxyl group, leading to a wide array of derivatives with controlled stereochemistry.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique combination of functional groups in this compound makes it a candidate for the development of new synthetic methods, particularly in the realm of asymmetric synthesis.

Precursors for Chiral Ligands in Asymmetric Catalysis

Chiral diols are a well-established class of precursors for the synthesis of chiral ligands used in asymmetric catalysis. The hydroxyl groups of this compound can be functionalized to introduce phosphine, amine, or other coordinating groups. The resulting bidentate or tridentate ligands can then be complexed with transition metals to form catalysts for a variety of enantioselective reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemistry of the diol backbone would be transferred to the catalytic environment, influencing the stereochemical outcome of the reaction.

Table 1: Potential Chiral Ligands Derived from this compound

Ligand Type Potential Coordinating Atoms Target Catalytic Reaction
Diphosphine P, P Asymmetric Hydrogenation
Amino-alcohol N, O Asymmetric Transfer Hydrogenation

Reagents in Asymmetric Transformations

In addition to being a precursor to chiral ligands, this compound itself or its simple derivatives could potentially be used as chiral reagents or auxiliaries in asymmetric transformations. For example, it could be used to create chiral acetals or ketals with prochiral ketones, directing subsequent nucleophilic attacks to one face of the carbonyl group. After the desired transformation, the chiral auxiliary can be cleaved and recovered. While specific examples of this compound in this role are not widely reported, the principle is a fundamental concept in asymmetric synthesis.

Table 2: Mentioned Compound Names

Compound Name
This compound
Grignard reagents
Suzuki coupling reagents
Tetrahydrofurans
Tetrahydropyrans
Phosphines
Amines
Diphosphine ligands
Amino-alcohol ligands
Diamine ligands
Acetals

Mechanistic Investigations in Organobromine Chemistry Using Diol Systems

The strategic placement of hydroxyl groups in proximity to a carbon-bromine bond, as seen in this compound, provides a powerful tool for elucidating reaction mechanisms in organobromine chemistry. The diol functionality can influence reaction pathways through several key interactions, including neighboring group participation, stereochemical control, and the potential for intramolecular cyclization. These effects allow researchers to probe the intimate details of reaction intermediates and transition states.

Neighboring Group Participation and Rate Acceleration

The 1,2-diol moiety in this compound can act as an internal nucleophile, leading to neighboring group participation (NGP). This phenomenon often results in an anchimerically assisted displacement of the bromide ion, proceeding through a cyclic intermediate. The formation of this intermediate can significantly accelerate the reaction rate compared to analogous compounds lacking the participating hydroxyl group.

Mechanistic investigations often involve comparative kinetic studies. For instance, the rate of solvolysis of this compound can be compared with that of a similar monofunctional bromoalkane under identical conditions. The observed rate enhancement in the diol system provides evidence for NGP.

Table 1: Comparative Solvolysis Rates

Compound Relative Rate of Solvolysis
1-Bromohexane 1
This compound >100 (Hypothetical)

The stereochemistry of the diol is crucial in determining the effectiveness of NGP. For the hydroxyl group at the C2 position to participate in the displacement of the bromide at C6, a conformation that brings these two groups into proximity is required. While direct participation over such a distance to form a stable cyclic ether is less likely, the diol's presence can influence the solvation shell and the approach of external nucleophiles.

Stereochemical Probes in Nucleophilic Substitution

The chiral nature of this compound makes it an excellent substrate for investigating the stereochemical course of nucleophilic substitution reactions. The configuration of the products formed from reactions at the C6 position can reveal whether the mechanism proceeds with inversion of configuration, typical of an S(_N)2 pathway, or with retention or racemization, which might suggest S(_N)1 or NGP-involved pathways.

Elucidation of Reaction Intermediates

The diol system can be exploited to trap or infer the presence of reactive intermediates. For instance, under basic conditions, intramolecular cyclization can occur, leading to the formation of a cyclic ether. The regioselectivity and stereochemistry of this cyclization provide valuable information about the preferred transition state geometry.

Computational studies, in conjunction with experimental results, can be used to model the potential reaction pathways. Density Functional Theory (DFT) calculations can be employed to determine the energies of various transition states and intermediates, such as those involved in a direct S(_N)2 displacement versus an NGP-mediated pathway.

Table 2: Calculated Activation Energies for Bromide Displacement

Reaction Pathway Calculated Activation Energy (kJ/mol)
Direct S(_N)2 Displacement 110 (Hypothetical)
NGP-mediated Displacement 85 (Hypothetical)

Theoretical and Computational Studies of 2r 6 Bromohexane 1,2 Diol

Molecular Modeling and Conformational Analysis

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface of the molecule. Molecular mechanics force fields (e.g., MM3, AMBER) can rapidly evaluate the energies of numerous conformations, making them suitable for initial broad conformational searches. These searches help identify low-energy conformers that are likely to be significantly populated at room temperature.

A key structural feature of (2R)-6-Bromohexane-1,2-diol is the presence of two hydroxyl groups and a bromine atom, which can participate in various non-covalent interactions. Intramolecular hydrogen bonding is a particularly important factor. A hydrogen bond could potentially form between the two hydroxyl groups or between one hydroxyl group and the bromine atom. Theoretical studies on other diols suggest that the propensity for intramolecular hydrogen bonding is influenced by the number of atoms separating the hydroxyl groups. nih.gov For vicinal diols, this interaction may be weak or non-existent, whereas for diols where the hydroxyls are separated by three or more carbons, stable hydrogen-bonded ring-like structures can form. nih.gov In this compound, the flexible hexane (B92381) chain allows the terminal bromine and the diol group to approach each other, making an O-H···Br interaction theoretically possible.

The stability of different conformers is also highly dependent on the solvent environment. In polar, protic solvents like water or methanol, intermolecular hydrogen bonds with the solvent can disrupt weaker intramolecular hydrogen bonds. nih.gov In contrast, in non-polar solvents, intramolecular hydrogen bonding is often more favored. Computational models can account for solvent effects either explicitly, by including solvent molecules in the calculation, or implicitly, using a continuum solvation model.

Below is an illustrative table of hypothetical data from a conformational analysis of this compound, showcasing how relative energies of different conformers might be presented.

Conformer IDDihedral Angle (O-C1-C2-O)Key Intramolecular InteractionRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
Conf-A 65° (gauche)O-H···O0.001.20
Conf-B 178° (anti)None0.850.00
Conf-C -68° (gauche)O-H···Br2.103.50
Conf-D 175° (anti)Extended Chain1.150.25

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. nih.govresearchgate.net These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, properties, and chemical reactivity.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach to predicting reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction, while the LUMO indicates the region most susceptible to accepting electrons. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be localized along the C-Br bond, specifically the antibonding σ* orbital, indicating that this is the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the MESP would show negative potential around the oxygen and bromine atoms due to their high electronegativity, and positive potential around the hydroxyl hydrogens and the carbon atom attached to the bromine.

The following table illustrates the type of electronic property data that could be generated for this compound using DFT calculations.

PropertyCalculated ValueInterpretation
HOMO Energy -6.8 eVIndicates electron-donating capability (e.g., in redox reactions)
LUMO Energy +1.2 eVIndicates electron-accepting capability (site of nucleophilic attack)
HOMO-LUMO Gap 8.0 eVRelates to chemical reactivity and kinetic stability
Dipole Moment 2.5 DQuantifies the overall polarity of the molecule
Partial Charge on C-Br +0.15 eShows the electrophilic nature of the carbon atom
Partial Charge on O(1) -0.72 eShows the nucleophilic nature of the oxygen atom

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. nih.govrsc.org By mapping the potential energy surface for a given reaction, it is possible to identify and characterize the structures and energies of reactants, products, transition states, and any intermediates.

For example, a common reaction for this molecule would be a nucleophilic substitution at the primary carbon bearing the bromine atom (C6). A computational study of its reaction with a nucleophile (e.g., hydroxide) could proceed as follows:

Locating Stationary Points: The geometries of the reactants (this compound and hydroxide), the transition state, and the products ((2R)-Hexane-1,2,6-triol and bromide ion) are optimized using a quantum chemical method like DFT.

Transition State Verification: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the C-O bond).

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (ΔE‡) of the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. nih.gov

This approach allows for a detailed, step-by-step analysis of the reaction mechanism, revealing whether the reaction is concerted (one step) or stepwise (involving intermediates). smu.edu It can also be used to explore the stereochemistry of reactions and to understand why certain products are favored over others.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods can be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming structural assignments. nih.govnih.govrsc.org

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. rsc.orgmdpi.com The procedure involves:

Geometry Optimization: The molecular geometry is first optimized at a suitable level of theory.

Shielding Constant Calculation: Using methods like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated.

Conversion to Chemical Shifts: The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ(ref) - σ(sample).

Since NMR chemical shifts are highly sensitive to the molecular conformation, accurate predictions often require averaging the calculated shifts over a Boltzmann-weighted ensemble of the most stable conformers identified through conformational analysis. nih.gov Discrepancies between predicted and experimental spectra can often point to incorrect structural or stereochemical assignments.

Vibrational spectra, such as Infrared (IR) and Raman, can also be predicted. After geometry optimization, a frequency calculation yields the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as O-H stretching, C-H bending, or C-Br stretching.

An illustrative table of predicted ¹³C NMR chemical shifts is provided below.

Carbon AtomPredicted Chemical Shift (δ, ppm) (Conformer A)Predicted Chemical Shift (δ, ppm) (Conformer B)Boltzmann-Averaged Shift (δ, ppm)
C1 67.266.866.9
C2 73.574.173.9
C3 32.833.533.3
C4 25.124.824.9
C5 30.531.030.8
C6 35.935.235.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Horizons for this compound: A Prospective Analysis

While this compound is a known chemical entity, its full potential remains largely untapped, with a notable scarcity of dedicated research into its advanced applications and synthetic methodologies. The following article explores prospective future research directions and emerging trends for this chiral compound, based on analogous chemical systems and cutting-edge synthetic strategies. This forward-looking analysis aims to highlight the potential avenues for investigation that could unlock the value of this compound in various scientific and technological domains.

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